3-Methyl-4-(trifluoromethyl)cinnamic acid

Overview

Description

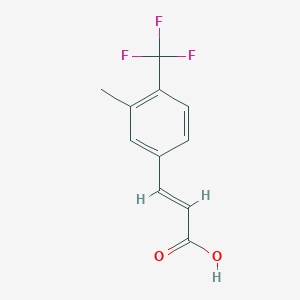

3-Methyl-4-(trifluoromethyl)cinnamic acid is a chemical compound with the linear formula CF3C6H4CH=CHCO2H . It is a member of the class of (trifluoromethyl)benzenes .

Synthesis Analysis

The synthesis of 3-Methyl-4-(trifluoromethyl)cinnamic acid involves various chemical reactions. For instance, it has been used in the synthesis of cinacalcet . A general procedure for its synthesis involves the addition of an aldehyde to malonic acid, followed by heating .Molecular Structure Analysis

The molecular weight of 3-Methyl-4-(trifluoromethyl)cinnamic acid is 216.16 g/mol . The structure is stabilized by the presence of O–H⋯O hydrogen bonding and C–H⋯O interactions .Chemical Reactions Analysis

3-Methyl-4-(trifluoromethyl)cinnamic acid has been found to have antimicrobial activity . It has also been involved in [2+2] photodimerization .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-(trifluoromethyl)cinnamic acid include a melting point of 135-137 °C . It is a solid at room temperature .Scientific Research Applications

Synthesis and Chemical Reactions

3-Methyl-4-(trifluoromethyl)cinnamic acid is utilized in various chemical synthesis processes. One such application involves the synthesis of 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids from 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones and sodium azide, showcasing its role in producing highly functionalized CF3-1,2,3-triazoles (Usachev et al., 2011). Another innovative approach in cinnamic acid synthesis involves direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, highlighting the compound's versatility in chemical reactions (Chiriac et al., 2005).

Crystallographic Studies

Crystallographic studies have been conducted on trans-4-(trifluoromethyl) cinnamic acid, revealing its phase transition behaviors and structural stability. These studies are crucial in understanding the material properties and potential applications of this compound in various scientific domains (Howard & Sparkes, 2008).

Interaction with Biological Molecules

The interaction of cinnamic acid and its derivatives with biological molecules such as bovine serum albumin (BSA) has been extensively studied. These interactions are vital for understanding the pharmacokinetics and pharmacodynamics of drugs and bioactive compounds. Studies reveal how factors like pH can influence the conformation of BSA and alter its interaction with ligands such as cinnamic acid (Nunes et al., 2017).

Catalytic and Synthetic Applications

Cinnamic acid derivatives are also pivotal in catalytic and synthetic applications. Their use has been explored in the synthesis of various biologically active compounds, demonstrating the compound's role in facilitating chemical transformations and enhancing synthetic efficiency (Zolfigol et al., 2015).

Safety And Hazards

Future Directions

The future directions of 3-Methyl-4-(trifluoromethyl)cinnamic acid research could involve further exploration of its antimicrobial potential . It could also be used as a reagent in the synthesis of other compounds .

Relevant Papers Relevant papers on 3-Methyl-4-(trifluoromethyl)cinnamic acid include studies on its antimicrobial activity , its use in the synthesis of other compounds , and its physical and chemical properties .

properties

IUPAC Name |

(E)-3-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-6-8(3-5-10(15)16)2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEGNYNFWURVAR-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(trifluoromethyl)cinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383088.png)

![3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine](/img/structure/B1383089.png)

![5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383090.png)

![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383093.png)

![8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate](/img/structure/B1383095.png)

![tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B1383096.png)

![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)

![tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1383098.png)

![2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B1383099.png)

![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383102.png)

![6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1383104.png)

![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B1383106.png)